molecular formula C10H17Cl2N3 B3108575 1-(2-Methylpyridin-4-yl)piperazine dihydrochloride CAS No. 166954-05-8

1-(2-Methylpyridin-4-yl)piperazine dihydrochloride

Cat. No.: B3108575
CAS No.: 166954-05-8
M. Wt: 250.17 g/mol
InChI Key: QKOMXRMWAZGXPP-UHFFFAOYSA-N
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Description

“1-(2-Methylpyridin-4-yl)piperazine dihydrochloride” is a chemical compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17Cl2N3 . Its molecular weight is 250.16808 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

  • Estrogen Receptor Binding Affinity : Compounds structurally related to "1-(2-Methylpyridin-4-yl)piperazine dihydrochloride" have been synthesized and evaluated against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities. Molecular docking with active compounds showed good binding affinity, indicating potential for anti-proliferative activities (Parveen et al., 2017).

  • CGRP Receptor Inhibition : Research on derivatives of similar compounds has developed a stereoselective and economical synthesis, demonstrating potential as calcitonin gene-related peptide (CGRP) receptor antagonists, which are significant for migraine treatment (Cann et al., 2012).

  • Antidepressant and Antianxiety Activity : Novel derivatives of piperazine compounds have been synthesized and investigated for antidepressant activities and antianxiety effects, highlighting their potential in psychiatric disorder treatments (Kumar et al., 2017).

Molecular Docking and Synthesis

  • Antiplatelet Aggregation Activity : Studies have explored the synthesis and evaluation of substituted-piperazine analogues for their potential in inhibiting platelet aggregation, suggesting applications in cardiovascular disease management (Youssef et al., 2011).

  • Crystal Structure Analysis : Research into the crystal structure and Hirshfeld surface analysis of hydrochloride salts of similar compounds provides insight into their molecular interactions and stability, which is vital for drug formulation (Ullah & Stoeckli-Evans, 2021).

  • Luminescent Properties and Electron Transfer : The study of piperazine substituted naphthalimides reveals their luminescent properties and photo-induced electron transfer capabilities, indicating potential for photodynamic therapy applications (Gan et al., 2003).

Safety and Hazards

The safety data sheet for “1-(2-Methylpyridin-4-yl)piperazine dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-9-8-10(2-3-12-9)13-6-4-11-5-7-13;;/h2-3,8,11H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOMXRMWAZGXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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